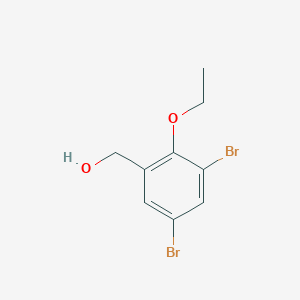
(3,5-Dibromo-2-ethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dibromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 g/mol It is a derivative of phenol, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group at the 2 position, and a methanol group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenol followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the production process.
化学反应分析
Types of Reactions
(3,5-Dibromo-2-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (3,5-Dibromo-2-ethoxyphenyl)formaldehyde or (3,5-Dibromo-2-ethoxyphenyl)carboxylic acid.
Reduction: The major product is 2-ethoxyphenylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3,5-Diamino-2-ethoxyphenyl)methanol or (3,5-Dinitro-2-ethoxyphenyl)methanol.
科学研究应用
(3,5-Dibromo-2-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other brominated compounds.
作用机制
The mechanism by which (3,5-Dibromo-2-ethoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromine atoms and the ethoxy group play crucial roles in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
(3,5-Dibromo-4-ethoxyphenyl)methanol: Similar in structure but with the ethoxy group at the 4 position instead of the 2 position.
(3,5-Dibromo-2-methoxyphenyl)methanol: Similar but with a methoxy group instead of an ethoxy group.
(3,5-Dibromo-2-ethoxybenzyl alcohol): Similar but with a benzyl alcohol group instead of a methanol group.
Uniqueness
(3,5-Dibromo-2-ethoxyphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine atoms and the ethoxy group at specific positions on the phenyl ring provides distinct properties that can be exploited in various applications.
属性
分子式 |
C9H10Br2O2 |
|---|---|
分子量 |
309.98 g/mol |
IUPAC 名称 |
(3,5-dibromo-2-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 |
InChI 键 |
BUQCDKXCJRBBJZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


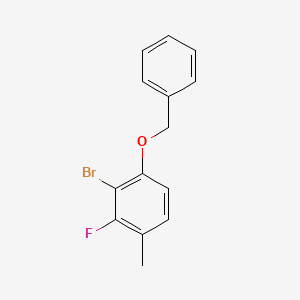

![5-hydroxy-2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14773378.png)
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)

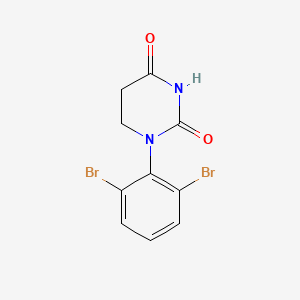
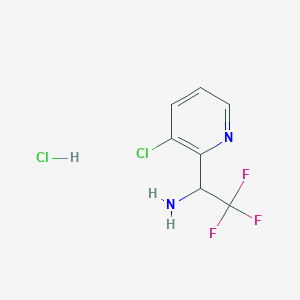

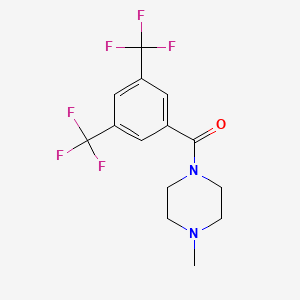
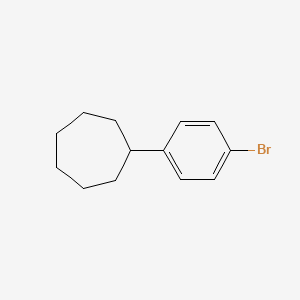
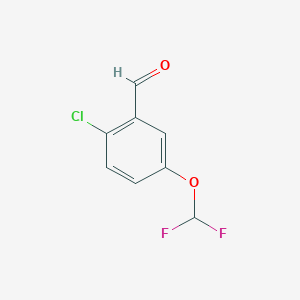
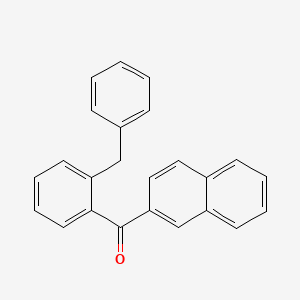
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
